Diastereomeric Ratio and Isolated Yield Comparison
In the key bicyclization step, the cis isomer Ethyl (4aS,8aR)-2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1) was isolated in 26% yield, while the trans isomer (1-2) was obtained in 60% yield under identical conditions [1]. The precursor oxime was formed as a 1:1.5 diastereomeric mixture, and the final combined yield of both isomers was 86% [1].
| Evidence Dimension | Isolated yield after chromatographic separation |
|---|---|
| Target Compound Data | 26% (40 mg, colourless oil) |
| Comparator Or Baseline | Ethyl (4aR,8aS)-2-oxodecahydro-1,6-naphthyridine-6-carboxylate (trans isomer): 60% (90 mg) |
| Quantified Difference | The cis isomer yield is 2.3-fold lower than the trans isomer; cis:trans isolated mass ratio = 1:2.25 |
| Conditions | Raney nickel, 7 N NH₃ in MeOH, H₂ atmosphere; separation by flash column chromatography (ethyl acetate/petroleum ether/methanol 9:1:2 v/v/v) |
Why This Matters
The cis isomer is the synthetically limiting component; its lower abundance makes procurement of pre-isolated, stereochemically pure material directly cost- and time-saving for medicinal chemistry programs that require the cis scaffold.
- [1] Schwehm, C., Lewis, W., Blake, A. J., Kellam, B., & Stocks, M. J. (2014). Preparation and structural analysis of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 70(12), 1161–1168. View Source
